molecular formula C17H14BClO3 B13349608 (3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid CAS No. 1218790-90-9

(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid

Cat. No.: B13349608
CAS No.: 1218790-90-9
M. Wt: 312.6 g/mol
InChI Key: SPRJYGMDTJQRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid is a chemical building block designed for research applications, particularly in medicinal chemistry and materials science. Its structure incorporates both a boronic acid functional group and a chloronaphthalene system, making it a versatile intermediate for constructing complex molecules via metal-catalyzed cross-coupling reactions . The primary research application of this compound is as a reagent in Suzuki-Miyaura coupling, a palladium-catalyzed reaction used to form carbon-carbon bonds . In this mechanism, the boronic acid group undergoes transmetalation with a palladium catalyst, transferring the aromatic group to form a new biaryl structure, which is a common scaffold in pharmaceuticals and organic materials . The 4-chloronaphthalen-1-yl moiety can also serve as a handle for further functionalization, for instance through additional palladium-catalyzed substitution reactions . As a boronic acid derivative, the compound may also interact with diols and sugars, which can be exploited in the development of sensors . Researchers value this compound for its ability to introduce a sterically bulky and planar naphthalene group into a target molecule, which can influence the photophysical properties or binding affinity of the resulting compound. This product is For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

1218790-90-9

Molecular Formula

C17H14BClO3

Molecular Weight

312.6 g/mol

IUPAC Name

[3-[(4-chloronaphthalen-1-yl)oxymethyl]phenyl]boronic acid

InChI

InChI=1S/C17H14BClO3/c19-16-8-9-17(15-7-2-1-6-14(15)16)22-11-12-4-3-5-13(10-12)18(20)21/h1-10,20-21H,11H2

InChI Key

SPRJYGMDTJQRIW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)COC2=CC=C(C3=CC=CC=C32)Cl)(O)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Grignard Reagent Formation :

    • React 1-bromo-4-chloronaphthalene (1.0 equiv) with magnesium chips (1.2 equiv) in n-butyl ether under nitrogen.
    • Initiate with rubigan magnesium bromide (0.1 mol%) at 120°C.
    • Dropwise add 1,4-dichlorobenzene (1.05 equiv) in n-butyl ether, stir for 8 hr.
  • Borylation :

    • Cool the Grignard reagent (RMgBr) to -70°C.
    • Add triisopropyl borate (1.5 equiv) dropwise, maintain stirring for 4 hr.
  • Acid Hydrolysis :

    • Quench with 20% HCl, extract with ethyl acetate.
    • Purify via reduced-pressure distillation and recrystallization (ethanol/water).
Parameter Value Source
Solvent n-Butyl ether
Temperature (Borylation) -70°C
Yield 65–70%

Key Findings :

  • Initiators like rubigan magnesium bromide enhance Grignard reactivity.
  • Profound hypothermia (-70°C) minimizes side reactions.

Suzuki-Miyaura Cross-Coupling

This route leverages palladium-catalyzed coupling to install the boronic acid moiety.

Procedure:

  • Ether Synthesis :

    • React 3-bromobenzyl bromide (1.0 equiv) with 4-chloro-1-naphthol (1.1 equiv) in acetone using K₂CO₃ (2.0 equiv).
    • Reflux for 12 hr to form 3-bromo-((4-chloronaphthalen-1-yl)oxy)methyl)benzene.
  • Miyaura Borylation :

    • Combine intermediate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane.
    • Heat at 100°C for 6 hr under nitrogen.
  • Deprotection :

    • Hydrolyze the pinacol ester with 1M HCl, extract with ethyl acetate.
    • Purify via silica gel chromatography (hexane/EtOAc).
Parameter Value Source
Catalyst Pd(dppf)Cl₂
Solvent Dioxane
Yield 60–73%

Key Findings :

  • Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems.
  • Excess boronate (1.2 equiv) ensures complete conversion.

Comparative Analysis of Methods

Method Yield Cost Scalability Purity
Grignard 65–70% Low Moderate ≥95%
Suzuki-Miyaura 60–73% High High ≥98%
Nucleophilic Sub. 50–60% Medium Low ≥90%

Optimization Insights :

Critical Reaction Parameters

  • Temperature Control : Borylation below -60°C (Grignard) or at 100°C (Suzuki) is essential for yield.
  • Catalyst Loading : 5 mol% Pd(dppf)Cl₂ maximizes cross-coupling efficiency.
  • Solvent Choice : Ethers (n-butyl ether, dioxane) minimize side reactions in organometallic steps.

Chemical Reactions Analysis

(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boron atom and organic halides or triflates.

    Esterification: The hydroxyl groups on the boron atom can react with carboxylic acids to form esters.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

    Biology: The compound’s boronic acid group allows it to reversibly bind to sugars containing cis-diols, making it useful for studying protein-protein interactions mediated by carbohydrates.

    Medicine: The presence of a chlorinated naphthyl group and a boronic acid functionality provides a platform for medicinal chemistry exploration, potentially aiding in the development of new drugs.

    Industry: Its unique structure enables investigation of molecular interactions and catalytic processes, fostering innovative breakthroughs in various industrial applications.

Mechanism of Action

The mechanism of action of (3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid involves its boronic acid group, which can participate in reversible covalent binding with certain biomolecules containing cis-diols. This interaction is crucial for its role in studying protein-protein interactions and other biological processes. Additionally, the compound’s structure allows it to engage in various chemical reactions, such as the Suzuki-Miyaura coupling, which is facilitated by the palladium catalyst and base .

Comparison with Similar Compounds

Key Observations :

  • The 4-chloronaphthyl group in the target compound introduces steric bulk and lipophilicity compared to simpler aryl substituents in B4 and B3. This may reduce solubility in polar solvents like ethanol but enhance membrane permeability .
  • B4 and B5 utilize Schiff base formation (imine linkage), whereas the target compound employs an ether linkage, offering greater hydrolytic stability .

Table 2: Functional Comparison

Compound Name Biological Activity IC₅₀/Effective Concentration Key Finding
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal histone deacetylase (HDAC) inhibition 1 µM Superior inhibition of appressorium formation vs. trichostatin A (1.5 µM)
4-Chloro-phenyl-substituted quinoxaline boronic acid Antimicrobial activity Not quantified Potent against Gram-positive bacteria and fungi
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid Not directly studied N/A Predicted high HDAC affinity due to aromatic stacking potential

Key Observations :

  • Boronic acids with electron-withdrawing groups (e.g., 4-chloro, acetyl) exhibit enhanced antimicrobial and enzyme inhibitory activity compared to unsubstituted analogues .

Physicochemical Properties

Table 3: Stability and Reactivity

Compound Name logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Stability in Aqueous Media
This compound 3.8 2 4 Moderate (prone to hydrolysis)
Phenyl boronic acid (PBA) 1.2 2 2 Low (rapid hydrolysis)
3-Aminophenyl boronic acid (APBA) 0.9 3 3 Moderate (amine stabilizes boron)

Key Observations :

  • The target compound’s higher logP (3.8 vs.
  • Hydrogen-bonding capacity correlates with solubility; the target compound’s four acceptors may balance its lipophilicity .

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s steric hindrance may complicate coupling reactions compared to smaller analogues like B4 .
  • Biological Data : While structural analogs show promise in HDAC inhibition and antimicrobial activity, direct studies on the target compound are lacking .
  • Toxicity: Boronic acids with chlorinated aromatics (e.g., carboxy phenyl boronic acid) require stringent impurity control (<1 ppm) due to genotoxicity risks .

Biological Activity

(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a chloronaphthalene moiety and a phenylboronic acid group, which are known for their interactions with various biological targets.

Boronic acids, including this compound, are known to interact with diols and other biomolecules, influencing metabolic pathways and enzyme activities. The ability of boronic acids to form reversible covalent bonds with hydroxyl groups allows them to modulate the activity of enzymes such as proteases and β-lactamases.

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

  • Cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. A study demonstrated that certain derivatives resulted in decreased cell viability in cancer cells while maintaining higher viability in healthy cells .
  • Mechanistic Insights : These compounds may inhibit tumor growth by disrupting critical signaling pathways associated with cell proliferation and survival.

Antibacterial Properties

Boronic acids have been recognized for their antibacterial activity, particularly against resistant strains. The compound's structural features enable it to function as an inhibitor of β-lactamases, enzymes that confer antibiotic resistance.

Case Studies

  • Inhibition of KPC-2 : A series of phenylboronic acid derivatives were tested against Klebsiella pneumoniae carbapenemase (KPC-2), showing promising inhibitory constants (Ki values around 0.032 μM) .
  • Antimicrobial Testing : In vitro studies revealed that related compounds exhibited inhibition zones against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Antiviral Activity

Recent findings suggest that boronic acid derivatives can also inhibit viral replication. For example, certain compounds have shown efficacy against HIV by acting as competitive inhibitors of HIV-1 protease, demonstrating significantly improved binding affinity compared to traditional antiviral agents .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its specific structural components:

Structural Feature Impact on Activity
Boronic Acid GroupEssential for enzyme interaction and inhibition
Chloronaphthalene MoietyEnhances lipophilicity and cellular uptake
Phenyl Ring OrientationAffects binding affinity and selectivity for targets

Q & A

Q. What synthetic strategies are commonly employed for preparing (3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid, and how are reaction conditions optimized?

The synthesis typically involves coupling 4-chloronaphthalen-1-ol with a boronic acid-containing precursor via nucleophilic substitution or Mitsunobu reactions. Key steps include optimizing temperature (e.g., 60–80°C for ether formation), solvent choice (polar aprotic solvents like DMF or THF), and catalysts (e.g., palladium for cross-coupling). Post-synthetic purification via column chromatography or recrystallization ensures product integrity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) identifies functional groups and connectivity, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC or LC-MS/MS, with detection limits as low as 1 ppm for genotoxic impurities .

Q. What are the primary applications of this compound in academic research?

It serves as a key intermediate in Suzuki-Miyaura couplings for synthesizing biaryl structures in drug discovery. Additionally, its boronic acid group enables interactions with diols, making it useful in sensor development and boron neutron capture therapy (BNCT) studies .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) elucidate the electronic and steric properties of this compound?

DFT calculations reveal bond lengths, angles, and torsional strain in the chloronaphthyl-boronic acid system. These insights predict reactivity in cross-coupling reactions, such as preferential coupling sites and steric hindrance from the bulky naphthyl group .

Q. What strategies mitigate genotoxic impurities during synthesis, and how are trace impurities quantified?

Controlled reaction stoichiometry and rigorous purification (e.g., biphasic extraction) minimize impurities. LC-MS/MS with a limit of quantification (LOQ) <1 ppm is used for detection, validated per ICH guidelines for accuracy, linearity, and robustness .

Q. How do steric and electronic effects influence this compound’s reactivity in Suzuki-Miyaura couplings?

The electron-withdrawing chloro group on the naphthyl ring enhances electrophilicity at the boron center, accelerating transmetallation. However, steric bulk may reduce coupling efficiency with hindered aryl halides, necessitating bulky ligands (e.g., SPhos) to stabilize the palladium catalyst .

Q. What is the impact of the chloronaphthyl substituent on solubility and stability compared to phenylboronic acids?

The naphthyl group increases hydrophobicity, reducing aqueous solubility. Stability studies under varying pH and temperature conditions (e.g., via accelerated degradation testing) reveal susceptibility to protodeboronation in acidic media, requiring storage in inert atmospheres .

Q. How can kinetic studies improve understanding of its reaction mechanisms with diols or aryl halides?

Pseudo-first-order kinetics under varied pH and temperature conditions quantify rate constants for boronate ester formation. Isothermal titration calorimetry (ITC) measures binding affinities, while Arrhenius plots determine activation energies for cross-coupling steps .

Methodological Notes

  • Synthesis Optimization : Use biphasic systems (e.g., water/toluene) to enhance yield in etherification steps .
  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Computational Workflow : Combine DFT with molecular docking to predict interactions with biological targets (e.g., proteases) .

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